3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
Description
3,3-Dimethyl-1λ⁴-thiomorpholin-1-one hydrochloride is a thiomorpholinone derivative characterized by a six-membered ring containing one sulfur atom and two methyl substituents at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
3,3-dimethyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6(2)5-9(8)4-3-7-6;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMHDCRFZREFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)CCN1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dimethyl and lambda4 substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The phenylpropanone group in introduces aromaticity and lipophilicity, which may enhance CNS penetration .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- Solubility : All hydrochloride salts exhibit good water solubility, critical for drug formulation.
- Stability : The target compound’s dimethyl groups may confer greater stability than ’s benzodioxol-containing analog, which is prone to oxidation .
Pharmacological and Toxicological Profiles
- 3,4-Methylenedioxycathinone HCl (): Reported as a cathinone derivative with stimulant properties, highlighting the impact of substituents on biological activity .
- 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one HCl (): Likely explored for CNS applications due to its morpholine and phenylpropanone motifs, common in neuroactive drugs .
Biological Activity
3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H14ClNOS
- Molecular Weight : 183.70 g/mol
The compound is characterized by a thiomorpholine structure with dimethyl and lambda4 substitutions, which influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways are still under investigation, but initial studies suggest potential interactions with:
- Enzymes : Possible inhibition or activation of key metabolic enzymes.
- Receptors : Binding affinity towards specific receptors involved in cellular signaling.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth and viral replication.
Cytotoxicity and Anticancer Potential
A significant area of research focuses on the compound's cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer types, such as lung cancer (A549) and breast cancer (MCF-7) cells. The IC50 values for these studies indicate moderate to high efficacy in reducing cell viability:
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
-
Antiviral Activity :
- A study assessed the compound's ability to inhibit viral replication in vitro. Results indicated a significant reduction in viral load when treated with varying concentrations of the compound, highlighting its potential as an antiviral agent.
- Cytotoxicity Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride | Thiomorpholine derivative | Moderate antimicrobial activity |
| 3-Methylthiomorpholine | Thiomorpholine derivative | Lower cytotoxicity compared to target compound |
This comparison highlights the enhanced biological activities attributed to the specific substitutions present in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
